BenchChemオンラインストアへようこそ!

Saphris hydrochloride

Pharmacokinetics Formulation Science Drug Delivery

Saphris (asenapine hydrochloride) is a second-generation (atypical) antipsychotic of the dibenzapine class, commercially available exclusively as a sublingual tablet formulation designed to bypass extensive first-pass hepatic metabolism that reduces oral bioavailability to less than 2%. It is approved for the acute and maintenance treatment of schizophrenia and for manic or mixed episodes associated with bipolar I disorder in adults.

Molecular Formula C17H17Cl2NO
Molecular Weight 322.2 g/mol
Cat. No. B8082057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaphris hydrochloride
Molecular FormulaC17H17Cl2NO
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
InChIInChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H
InChIKeyFNJQDKSEIVVULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saphris (Asenapine) Hydrochloride: A Sublingual Atypical Antipsychotic for Differentiated Procurement in Schizophrenia and Bipolar I Disorder


Saphris (asenapine hydrochloride) is a second-generation (atypical) antipsychotic of the dibenzapine class, commercially available exclusively as a sublingual tablet formulation designed to bypass extensive first-pass hepatic metabolism that reduces oral bioavailability to less than 2% [1]. It is approved for the acute and maintenance treatment of schizophrenia and for manic or mixed episodes associated with bipolar I disorder in adults [1]. Asenapine exhibits high-affinity antagonist activity at multiple serotonergic (5-HT2A, 5-HT2C, 5-HT2B, 5-HT6, 5-HT7), dopaminergic (D2, D3, D4), and adrenergic (α1, α2) receptor subtypes, with negligible affinity for muscarinic cholinergic receptors [2]. This receptor engagement profile, combined with its unique sublingual delivery system, constitutes the basis for its differential clinical positioning relative to other atypical antipsychotics.

Why Saphris (Asenapine) Hydrochloride Cannot Be Generically Substituted: Key Pharmacological and Formulation-Specific Differentiation


Substitution of asenapine with another atypical antipsychotic is precluded by three interdependent factors: (1) a sublingual delivery route that yields 35% absolute bioavailability versus <2% if swallowed, a pharmacokinetic property not replicated by any other commercially available atypical antipsychotic tablet formulation [1]; (2) a receptor-binding signature characterized by a uniquely high D2L/5-HT2C affinity ratio of 36.31—substantially exceeding that of olanzapine (5.50) and clozapine (49.09 in the opposite direction for 5-HT2A selectivity)—which predicts a distinct balance of serotonergic and dopaminergic modulation at therapeutic doses [2]; and (3) a differentiated cardiometabolic and endocrine risk profile, including markedly lower weight gain liability (0.9 kg vs. 4.2 kg over 1 year) and prolactin elevation rates (9% vs. 79%) compared with olanzapine and risperidone, respectively, as demonstrated in head-to-head clinical trials [3][4]. These quantitative differences make blind therapeutic interchange pharmacologically unsound.

Quantitative Differentiators of Saphris (Asenapine) Hydrochloride: Head-to-Head and Cross-Study Evidence for Procurement Decision-Making


Sublingual Bioavailability Advantage: 35% Absolute Bioavailability Versus <2% Oral, a 17.5-Fold Increase

Asenapine sublingual tablet achieves 35% absolute bioavailability, compared to <2% when swallowed as an oral tablet, representing a 17.5-fold increase enabled by avoidance of first-pass hepatic metabolism. No other FDA-approved atypical antipsychotic tablet formulation demonstrates this degree of bioavailability dependence on sublingual absorption [1]. Swallowing even the sublingual formulation reduces bioavailability to <2%; buccal placement ('cheeking') increases systemic exposure (AUC) by 24% over sublingual administration, while supralingual placement yields comparable exposure [2].

Pharmacokinetics Formulation Science Drug Delivery

Receptor-Binding Signature: D2L/5-HT2C Affinity Ratio of 36.31 Versus 5.50 for Olanzapine, Predicting Differential Serotonergic Engagement

In a comparative analysis using cloned human receptors under standardized conditions, asenapine demonstrated a D2L/5-HT2C Ki/Ki ratio of 36.31, indicating substantially greater affinity for the serotonin 5-HT2C receptor relative to the dopamine D2L receptor, compared to olanzapine (ratio 5.50) and clozapine (ratio 49.09) [1]. The absolute 5-HT2C pKi for asenapine was 10.5, relative to a D2 pKi of 8.9 [2]. Functionally, asenapine acted as a potent antagonist (pKB) at 5-HT2C (9.0), 5-HT2A (9.0), 5-HT6 (8.0), and 5-HT7 (8.5), a pattern distinct from risperidone (pKB <5 for 5-HT6) and olanzapine (pKB <5 for 5-HT1A and α2) [2].

Receptor Pharmacology Binding Affinity Antipsychotic Mechanism

Weight Gain Liability: Mean 0.9 kg (Asenapine) Versus 4.2 kg (Olanzapine) Over 1 Year—a 4.7-Fold Difference

In a double-blind, 1-year head-to-head randomized trial (asenapine 5–10 mg BID, n=913; olanzapine 10–20 mg QD, n=312), mean weight gain at endpoint was 0.9 kg for asenapine versus 4.2 kg for olanzapine—a 4.7-fold difference [1]. At week 52 using observed case data, mean ± SD change was 1.6 ± 5.7 kg for asenapine and 5.6 ± 8.4 kg for olanzapine [1]. In a shorter 6-week head-to-head versus risperidone, the rate of clinically significant weight gain (≥7% from baseline) was 4.3% for asenapine versus 17% for risperidone versus 1.9% for placebo [2]. A pooled analysis of placebo- and olanzapine-controlled studies confirmed lower propensity for weight gain and serum lipid increases with asenapine relative to olanzapine [3].

Metabolic Safety Weight Gain Long-Term Tolerability

Prolactin Elevation: 9% (Asenapine) Versus 79% (Risperidone) ≥2× Upper Limit of Normal—an 8.8-Fold Difference

In a 6-week double-blind, placebo- and risperidone-controlled trial (asenapine 5 mg BID, n=60; risperidone 3 mg BID, n=60; placebo, n=62), the proportion of patients with prolactin levels ≥2 times the laboratory upper limit of normal was 9% in the asenapine group versus 79% in the risperidone group versus 2% in the placebo group [1]. This 8.8-fold difference in prolactin elevation risk reflects the minimal impact of asenapine on tuberoinfundibular D2 receptor blockade at therapeutic doses and its higher 5-HT2C relative affinity, which exerts an inhibitory influence on prolactin secretion [2].

Endocrine Safety Prolactin Hyperprolactinemia

Cardiac Safety: QTc Prolongation ≤5 msec (Asenapine) Versus 7–8 msec (Quetiapine)—Below the 5 msec ICH Regulatory Threshold of Concern

In a thorough QTc study specifically designed to assess proarrhythmic potential (n=148 schizophrenia patients, parallel design), asenapine at supratherapeutic doses (up to 20 mg BID) produced a mean QTcF prolongation of less than 5 milliseconds, below the ICH E14 regulatory threshold of clinical concern. The active comparator quetiapine (375 mg BID) produced a mean QTc increase of 7–8 milliseconds, with the upper bound of the 95% confidence interval reaching 11.2 milliseconds versus 7.5 milliseconds for asenapine [1]. No patient treated with asenapine experienced QTc increases ≥60 msec from baseline or absolute QTc ≥500 msec [1].

Cardiac Safety QTc Interval Torsades de Pointes Risk

Speed of Onset in Agitation Management: Mean Time to Calming of 30.0 Minutes for Sublingual Asenapine Versus 31.9 Minutes for Olanzapine ODT and 46.6 Minutes for Quetiapine

In a multicenter, 6-month naturalistic observational study of 170 first agitation episodes in newly admitted psychotic patients, Kaplan–Meier estimates of mean time from PRN administration to onset of calming (ACES = 3) were: asenapine sublingual, 30.0 minutes; olanzapine orally disintegrating tablet, 31.9 minutes; risperidone oral solution, 34.5 minutes; quetiapine, 46.6 minutes [1]. Using Cox proportional hazards models with asenapine as the reference, quetiapine demonstrated a significantly lower hazard of achieving calming (hazard ratio 0.39, p < 0.05), while risperidone showed a nonsignificant trend [1]. Medication refusal at baseline was significantly lower with oral/sublingual agents (4.3%) versus injectable formulations (65.5%) [1].

Agitation Management Onset of Action Acute Psychiatry

Procurement-Relevant Application Scenarios for Saphris (Asenapine) Hydrochloride Based on Quantitative Evidence


Formulary Selection for Bariatric-Sensitive Psychiatric Populations: Leveraging 4.7-Fold Lower Weight Gain Versus Olanzapine

When treating schizophrenia or bipolar disorder in patients with pre-existing obesity, type 2 diabetes, or metabolic syndrome, asenapine's 1-year weight gain profile (0.9 kg vs. 4.2 kg for olanzapine; Δ = −3.3 kg) [1] supports its preferential formulary placement for cardiometabolic-risk patient subgroups. The pooled analysis confirming lower triglyceride, LDL, and cholesterol increases relative to olanzapine [2] further justifies procurement as a first-line metabolic-sparing atypical antipsychotic in integrated care systems where long-term cardiovascular outcomes are monitored.

Adolescent and Fertility-Age Psychiatry Services: 8.8-Fold Lower Prolactin Elevation Risk Versus Risperidone

The 9% versus 79% rate of clinically significant prolactin elevation (≥2× ULN) at 6 weeks versus risperidone [3] makes asenapine the rational procurement choice for child/adolescent psychiatric units and women's mental health services, where hyperprolactinemia-related sequelae—including galactorrhea, amenorrhea, sexual dysfunction, and long-term bone mineral density reduction—are of heightened clinical concern.

Acute Psychiatric Inpatient and Emergency Department Formularies: 30-Minute Mean Time to Calming Without Injection

The 30.0-minute mean time to calming with sublingual asenapine, 16.6 minutes faster than quetiapine (46.6 min; HR 0.39) and coupled with a 4.3% medication refusal rate versus 65.5% with injectable formulations [4], supports its prioritization in emergency psychiatry and acute inpatient unit standing orders. The sublingual route enables rapid, non-coercive administration in agitated patients, reducing reliance on intramuscular injections and physical restraint episodes.

Polypharmacy and Cardiac-Comorbidity Settings: QTc Prolongation Below ICH Regulatory Threshold When Combined With Other QT-Prolonging Agents

In patients on multiple QTc-prolonging medications (e.g., antiarrhythmics, antibiotics, methadone), asenapine's mean QTc prolongation of <5 msec—below the ICH E14 5 msec regulatory threshold—contrasts with quetiapine's 7–8 msec prolongation (upper 95% CI: 11.2 msec vs. 7.5 msec) [5]. This supports procurement for consultation-liaison psychiatry services, geriatric units, and correctional health settings where cardiovascular comorbidities and polypharmacy are prevalent.

Quote Request

Request a Quote for Saphris hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.